N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a 3,4-difluorophenyl group and a 1-methyl-5-phenylimidazole moiety linked via a sulfanyl-acetamide bridge. Its structural uniqueness lies in the combination of fluorine substituents (electron-withdrawing groups) and the imidazole-thioether motif, which may confer distinct electronic, steric, and coordination properties.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N3OS/c1-23-16(12-5-3-2-4-6-12)10-21-18(23)25-11-17(24)22-13-7-8-14(19)15(20)9-13/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSLTDJNXSDKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a nitrile.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfanylacetamide Moiety: This step involves the reaction of a thiol with an acetamide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving imidazole-containing compounds.
Medicine: Potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanylacetamide moiety could participate in hydrogen bonding with the target protein.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs and their differences:
Key Observations :
- Halogen vs. Carbonyl Substitutions : The 3,4-difluorophenyl group in the target compound contrasts with the 3-acetylphenyl group in F342-0046. Fluorine’s smaller size and high electronegativity may enhance metabolic stability compared to the acetyl group, which is bulkier and more polar .
- Sulfanyl vs. Sulfinyl : The sulfanyl (thioether) group in the target compound differs from the sulfinyl group in the 4-fluorophenyl analog. Sulfinyl groups increase polarity and solubility but may reduce membrane permeability compared to sulfanyl groups .
- Dichlorophenyl vs. Difluorophenyl : The dichlorophenyl analog () exhibits stronger halogen-based intermolecular interactions (e.g., Cl···Cl contacts) in crystal packing, whereas fluorine’s smaller size in the target compound may lead to different crystal morphology and solubility profiles .
Physicochemical and Crystallographic Properties
Crystallography :
- The dichlorophenyl analog () forms dimers via N–H···O hydrogen bonds, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. The target compound’s difluorophenyl group may induce distinct conformational flexibility due to reduced steric hindrance compared to chlorine .
- Fluorine’s electronegativity could promote C–F···H–N or C–F···π interactions, altering packing efficiency and melting points relative to chlorine or acetyl-substituted analogs.
Solubility and Stability :
- Fluorine’s resistance to oxidative metabolism suggests superior in vivo stability for the target compound compared to dichlorophenyl or acetylphenyl derivatives .
Biological Activity
N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential applications in cancer therapy.
Chemical Structure and Properties
The compound is characterized by a distinctive structure that includes:
- A difluorophenyl group,
- An imidazole moiety,
- A sulfanyl linkage,
- An acetamide functional group.
This structural complexity may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit mechanisms such as:
- Inhibition of cell proliferation : Compounds targeting specific pathways can lead to cell cycle arrest in cancer cells.
- Induction of apoptosis : Certain derivatives may trigger programmed cell death, which is crucial for eliminating malignant cells.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the potential of this compound against various cancer cell lines.
Table 1: Cytotoxicity (IC50 Values) Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT116 (Colorectal) | TBD |
| Reference Compound | Cabozantinib | 16.35 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined or reported in existing literature.
Case Studies
Recent studies have highlighted the efficacy of similar compounds in vitro and in vivo:
- Cytotoxic Activity : A study demonstrated that derivatives with similar structural features showed significant cytotoxicity against HCT116 cells, with some exhibiting IC50 values in the low micromolar range .
- Mechanistic Insights : Compounds were shown to cause cell cycle arrest and apoptosis in treated cells. For instance, one study reported that a related compound induced G0/G1 phase arrest in HCT116 cells, leading to increased apoptosis rates compared to untreated controls .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituent effects : The presence of electronegative atoms (like fluorine) enhances biological activity.
Table 2: SAR Insights
| Substituent | Effect on Activity |
|---|---|
| Fluorine (F) | Increased potency |
| Imidazole moiety | Enhanced interaction with targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
